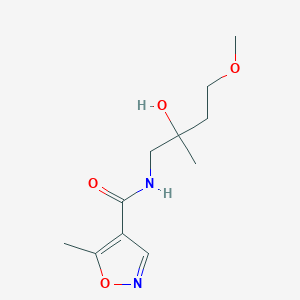
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide, also known as HET0016, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a critical role in regulating vascular tone and blood pressure. In
Mécanisme D'action
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor that plays a critical role in regulating vascular tone and blood pressure. By inhibiting the production of 20-HETE, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide reduces vasoconstriction and lowers blood pressure. In cancer, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide induces apoptosis and inhibits angiogenesis by inhibiting the activity of the transcription factor hypoxia-inducible factor-1α (HIF-1α), which is known to play a critical role in the development and progression of cancer. In inflammation, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of nuclear factor-κB (NF-κB), which is a critical regulator of the inflammatory response.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has been shown to have several biochemical and physiological effects, including reducing blood pressure, inhibiting cancer cell growth and proliferation, and reducing inflammation. In hypertension, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide reduces blood pressure by inhibiting the production of 20-HETE, which is known to play a role in vasoconstriction. In cancer, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide induces apoptosis and inhibits angiogenesis by inhibiting the activity of HIF-1α. In inflammation, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide in lab experiments is its selectivity for 20-HETE synthase, which allows for the specific inhibition of 20-HETE production without affecting other pathways. This selectivity also reduces the potential for off-target effects. One limitation of using N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has a relatively short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide, including investigating its potential therapeutic applications in other diseases, exploring its mechanisms of action in more detail, and developing more effective formulations for in vivo administration. One area of particular interest is the role of N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide in cancer, where it has shown promising results in preclinical studies. Further research is needed to determine its potential as a cancer therapy and to develop effective treatment regimens. Additionally, more research is needed to understand the role of 20-HETE in other diseases, such as diabetes and cardiovascular disease, and to determine if N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide may have potential therapeutic applications in these areas.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide involves several steps, starting from the reaction of 2-methyl-2-butene-1-ol with acetic anhydride to form 2-acetoxy-4-methoxy-2-methylbutane. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is subsequently cyclized with acetic anhydride to yield 5-methylisoxazole-4-carboxylic acid. The final step involves the reaction of the carboxylic acid with 2-bromo-4'-methoxyacetophenone in the presence of a base to form N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide.
Applications De Recherche Scientifique
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. In hypertension, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has been shown to reduce blood pressure by inhibiting the production of 20-HETE, which is known to play a role in vasoconstriction. In cancer, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of inflammatory diseases.
Propriétés
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-8-9(6-13-17-8)10(14)12-7-11(2,15)4-5-16-3/h6,15H,4-5,7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOQIJSGBRRBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C)(CCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-methylphenyl)methyl]-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635371.png)
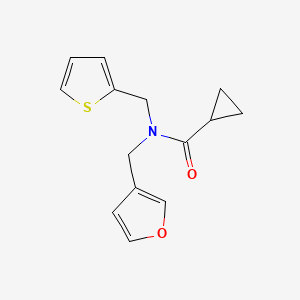
![4-(azepan-1-ylsulfonyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2635375.png)
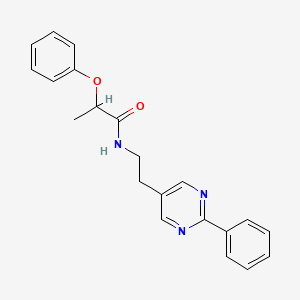
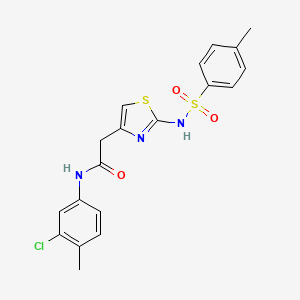
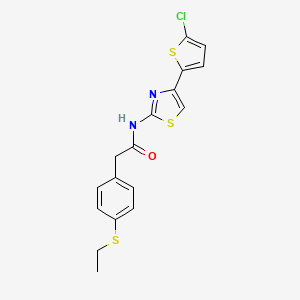
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2635380.png)
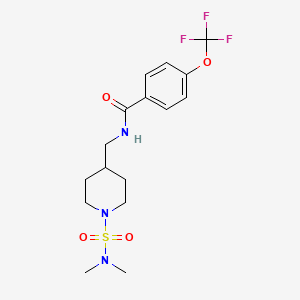
![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)
![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)


![benzyl 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2635390.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2635393.png)